molecular formula C8H14O2 B14009033 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol CAS No. 66036-65-5

3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol

Cat. No.: B14009033
CAS No.: 66036-65-5
M. Wt: 142.20 g/mol
InChI Key: OFYFZVMSDXIGBY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-oxabicyclo[410]heptan-5-ol is a bicyclic ether compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification processes are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol is unique due to its specific bicyclic structure and the presence of the dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

66036-65-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C8H14O2/c1-8(2)3-5(9)7-6(4-8)10-7/h5-7,9H,3-4H2,1-2H3

InChI Key

OFYFZVMSDXIGBY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2C(C1)O2)O)C

Origin of Product

United States

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